molecular formula C22H21NO5S2 B2376042 Methyl 3-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate CAS No. 919758-13-7

Methyl 3-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2376042
CAS No.: 919758-13-7
M. Wt: 443.53
InChI Key: KBTVUMWPLOETQF-UHFFFAOYSA-N
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Description

The compound Methyl 3-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by:

  • A thiophene core substituted at positions 2, 3, and 3.
  • A methyl ester group at position 2.
  • A phenyl group at position 4.
  • An acetamido side chain at position 3, modified with a 4-(ethylsulfonyl)phenyl moiety.

Properties

IUPAC Name

methyl 3-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S2/c1-3-30(26,27)17-11-9-15(10-12-17)13-20(24)23-18-14-19(16-7-5-4-6-8-16)29-21(18)22(25)28-2/h4-12,14H,3,13H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTVUMWPLOETQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylacetamido Group: This step involves the acylation of the thiophene ring with phenylacetic acid derivatives using coupling reagents such as EDCI or DCC.

    Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents like ethylsulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thiophene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiophenes and phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with thiophene structures exhibit significant anticancer properties. Methyl 3-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate has been investigated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The compound's mechanism is believed to involve the modulation of signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Properties

The ethylsulfonyl group in this compound may contribute to its anti-inflammatory effects. Research has shown that similar sulfonamide derivatives can inhibit pro-inflammatory cytokines, making this compound a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Thiophene Ring : Utilizing starting materials that can undergo cyclization to form the thiophene core.
  • Introduction of Functional Groups : Employing methods such as nucleophilic substitution to attach the ethylsulfonyl and acetamido groups.
  • Final Esterification : Converting the carboxylic acid to its methyl ester form through reaction with methanol in the presence of acid catalysts.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of cancer cells, with IC50 values showing promising potency against specific cancer types. For example, a study reported an IC50 value of approximately 10 µM against breast cancer cell lines, indicating significant cytotoxicity.

In Vivo Models

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. In one study, mice treated with the compound showed a reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituent Positions (Thiophene) Functional Groups Key Structural Features Potential Applications References
Methyl 3-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate 2 (COOCH₃), 3 (acetamido), 5 (Ph) Ethylsulfonyl, phenyl, methyl ester Polar ethylsulfonyl group enhances solubility and binding Pharmaceuticals/Agrochemicals (hyp.)
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 2 (COOEt), 4 (COOEt), 5 (acetamido) Diethyl ester, acetamido, methyl Dual ester groups; steric hindrance may limit reactivity Synthetic intermediate
Methyl 5-methyl-4-phenyl-2-(2-phenylacetamido)thiophene-3-carboxylate 2 (Ph-acetamido), 3 (COOCH₃), 4 (Ph), 5 (CH₃) Phenylacetamido, methyl ester Bulky phenyl groups at positions 2 and 4; potential for π-π interactions Material science/Medicinal chemistry
Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate 2 (COOEt), 3 (Cl-acetamido), 5 (4-F-Ph) Chloroacetamido, fluorophenyl, ethyl ester Electron-withdrawing Cl and F groups; improved metabolic stability Agrochemicals/Pharmaceuticals
Triflusulfuron-methyl (from ) Triazine core (non-thiophene) Sulfonylurea, trifluoroethoxy Triazine-based sulfonylurea herbicide; unrelated core structure Herbicide

Detailed Comparative Analysis

(a) Core Structure and Substitution Patterns
  • Thiophene vs.
  • Substituent Positions : The acetamido group at position 3 in the target compound contrasts with analogs like Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate , where the acetamido is at position 5 . Positional differences influence electronic distribution and steric accessibility.
(b) Functional Group Variations
  • Ethylsulfonyl vs. Chloroacetamido : The target’s ethylsulfonyl group (electron-withdrawing) contrasts with the chloroacetamido group in Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate . Sulfonyl groups improve water solubility, whereas chloro groups may enhance electrophilic reactivity.
  • Methyl vs. Ethyl Esters : Methyl esters (target compound) generally exhibit faster hydrolysis rates than ethyl esters (e.g., Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)... ), affecting metabolic stability .
(c) Phenyl Group Modifications
  • The 5-phenyl group in the target compound is unsubstituted, whereas Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)... has a fluorophenyl group. Fluorine substitution often increases lipophilicity and bioavailability .

Biological Activity

Methyl 3-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N2O4S

Research indicates that compounds with a thiophene core, such as this one, may interact with various biological targets, including proteins involved in apoptosis and cell signaling pathways. Specifically, the 3-phenylthiophene moiety has been linked to the inhibition of anti-apoptotic proteins like Bcl-2 and Mcl-1, which are crucial in cancer cell survival.

Binding Affinity

Studies have shown that related thiophene compounds exhibit significant binding affinities to Bcl-2 family proteins:

  • Ki values for some thiophene derivatives were reported to be around 0.31μM0.3-1\mu M, indicating strong interactions with these targets .

Anticancer Properties

The compound's structure suggests potential anticancer activity. In vitro studies have demonstrated that similar compounds induce apoptosis in tumor cells through mitochondrial pathways. The following table summarizes relevant findings:

CompoundTargetIC50 (µM)Mechanism
3-Phenylthiophene DerivativeBcl-2<10Induces apoptosis
3-Phenylthiophene DerivativeMcl-10.3 - 0.4Inhibits anti-apoptotic function

These findings suggest that this compound could similarly affect cancer cell viability.

Cytotoxicity Studies

In cytotoxicity assays, related thiophene compounds have shown promising results against various cancer cell lines, reinforcing the hypothesis that this compound may possess similar properties.

Case Studies

Several studies have explored the biological activity of thiophene derivatives:

  • Study on Apoptosis Induction : A study conducted on HL-60 leukemia cells indicated that certain thiophene derivatives could induce apoptosis via mitochondrial pathways, with significant cytotoxic effects observed at concentrations <10 µM .
  • Inhibition of Anti-apoptotic Proteins : Research has shown that specific thiophene compounds bind to the BH3-binding groove of Bcl-xL, leading to enhanced apoptosis in cancer cells .

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing Methyl 3-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate, and what key reaction conditions influence yield and purity?

  • Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the thiophene core via the Gewald reaction, using ethyl cyanoacetate, elemental sulfur, and substituted ketones under basic conditions (e.g., morpholine or triethylamine) .
  • Step 2 : Introduction of the acetamido group via coupling reactions (e.g., HATU or EDC-mediated amidation) with 4-(ethylsulfonyl)phenylacetic acid derivatives .
  • Key conditions : Solvent choice (DMF or ethanol), temperature control (60–80°C for amidation), and catalyst selection (e.g., palladium for cross-coupling steps) significantly impact yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer :

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions on the thiophene ring and validate amide bond formation .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Answer :

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves by-products from multi-step syntheses .
  • Recrystallization : Ethanol or methanol systems improve crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when employing different palladium catalysts in cross-coupling reactions for similar thiophene derivatives?

  • Answer :

  • Catalyst screening : Compare Pd(PPh3)4 vs. PdCl2(dppf), noting ligand effects on steric hindrance and electronic environments .
  • Reaction monitoring : Use TLC or HPLC to track intermediate stability; adjust reaction time and temperature to minimize decomposition .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance catalyst activity compared to toluene .

Q. What strategies are recommended for modifying the sulfonamide group to enhance biological activity while maintaining solubility?

  • Answer :

  • Substituent variation : Replace ethylsulfonyl with morpholinosulfonyl to improve solubility via increased hydrogen bonding .
  • Bioisosteric replacement : Substitute sulfonamide with sulfonic acid or carboxylate groups to balance lipophilicity and target affinity .
  • Structure-activity relationship (SAR) studies : Test analogues with fluorinated or methylated aryl groups to assess potency against enzyme targets .

Q. How does the ethylsulfonyl group influence the compound’s interaction with biological targets compared to other sulfonyl derivatives?

  • Answer :

  • Electron-withdrawing effects : The ethylsulfonyl group enhances binding to ATP-binding pockets in kinases via polar interactions .
  • Comparative assays : In vitro studies show ethylsulfonyl derivatives exhibit higher selectivity for COX-2 over COX-1 compared to methylsulfonyl analogues .

Q. In crystallographic studies of similar thiophene derivatives, what are the common challenges in obtaining high-quality crystals, and how can they be mitigated?

  • Answer :

  • Solvent selection : Use mixed solvents (e.g., ethanol/dichloromethane) to slow crystallization and improve lattice formation .
  • Temperature gradients : Gradual cooling from 40°C to 4°C reduces disorder in crystal packing .
  • Additives : Introduce seed crystals or ionic liquids to nucleate growth in low-yield systems .

Q. What computational methods are effective for predicting the binding affinity of this compound to enzyme targets?

  • Answer :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with catalytic sites (e.g., kinases, proteases) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess conformational flexibility .
  • Free energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to guide SAR .

Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for thiophene-2-carboxylate derivatives across studies?

  • Answer :

  • Standardize assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds to normalize IC50 values .
  • Meta-analysis : Pool data from multiple studies to identify trends in substituent effects (e.g., para-substituted aryl groups correlate with higher potency) .

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